
二叔丁基环戊二烯
描述
DI-TERT-BUTYLCYCLOPENTADIENE (DTBCP) is an organic compound with the chemical formula C10H16. It is a cyclic hydrocarbon with a five-membered ring and two tert-butyl groups attached to the ring. It is a colorless liquid at room temperature and has a sweet smell. DTBCP is used as a solvent in organic synthesis and as a starting material in the production of other organic compounds. It is also used as a reagent in the synthesis of polymers.
科学研究应用
Organic Synthesis
Di-tert-butylcyclopentadiene serves as a versatile building block in organic synthesis. Its bulky tert-butyl groups provide steric hindrance, which can be exploited to control reaction pathways and create specific isomers . This compound is particularly useful in the synthesis of complex organic molecules where precise configurations are required.
Polymer Chemistry
In polymer chemistry, Di-tert-butylcyclopentadiene is used as a monomer for the synthesis of specialty polymers. Its incorporation into polymers can enhance the thermal stability and chemical resistance of the resulting material, making it suitable for high-performance applications .
Catalysis
This compound is a precursor to many metal complexes, such as olefin polymerization catalysts. The bulky nature of Di-tert-butylcyclopentadiene allows for the stabilization of high-spin complexes, which are valuable in various catalytic processes, including alkene polymerization .
Materials Science
Di-tert-butylcyclopentadiene is used in the development of advanced materials. Its derivatives can be employed in the creation of organic semiconductors, optoelectronic devices, and other materials where controlled electronic properties are essential .
Medicinal Chemistry
While direct applications in medicinal chemistry are not widely reported, the structural motifs derived from Di-tert-butylcyclopentadiene could potentially be incorporated into pharmaceuticals to modify their pharmacokinetic properties or to create novel therapeutic agents .
Environmental Science
The applications of Di-tert-butylcyclopentadiene in environmental science are not explicitly documented. However, its role in the synthesis of complex molecules and materials could indirectly contribute to environmental technologies, such as sensors for pollutant detection or materials for waste remediation .
作用机制
Target of Action
Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, di-tert-butylcyclopentadiene reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .
Biochemical Pathways
Di-tert-butylcyclopentadiene is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .
Pharmacokinetics
Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .
Result of Action
The result of di-tert-butylcyclopentadiene’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .
Action Environment
The action of di-tert-butylcyclopentadiene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .
属性
IUPAC Name |
2,5-ditert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVPPBTEASJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394029 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylcyclopentadiene | |
CAS RN |
114987-03-0, 120937-44-2 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?
A1: Di-tert-butylcyclopentadiene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]
Q2: How does the presence of the tert-butyl groups influence the reactivity of di-tert-butylcyclopentadiene?
A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of di-tert-butylcyclopentadiene. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []
Q3: Can di-tert-butylcyclopentadiene act as a ligand in metal complexes, and what are the potential advantages?
A3: Yes, di-tert-butylcyclopentadiene can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:
Q4: Are there any reported examples of di-tert-butylcyclopentadiene derivatives used in the synthesis of unusual organometallic compounds?
A4: Yes, research highlights the use of di-tert-butylcyclopentadiene in synthesizing organoselenium compounds. [] For example, reacting di-tert-butylcyclopentadiene with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []
Q5: Is there any information available regarding the analytical characterization of di-tert-butylcyclopentadiene?
A5: Di-tert-butylcyclopentadiene is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

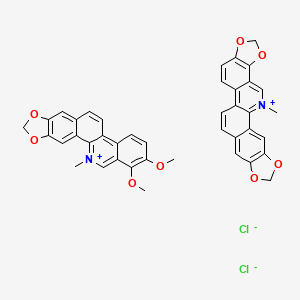
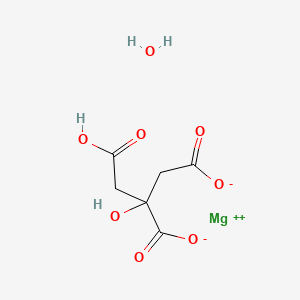
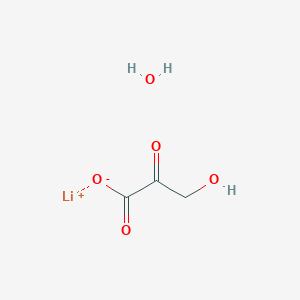
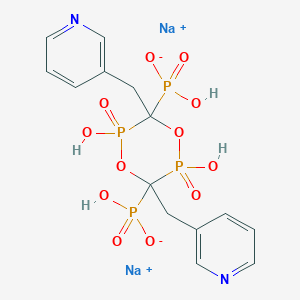
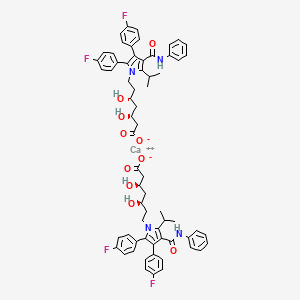
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)